6-Chloro-3-piperidin-4-YL-1H-indole

Description

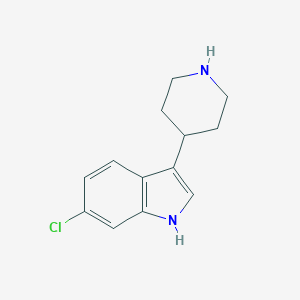

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUZYHSWCJGNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476996 | |

| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180160-78-5 | |

| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Dopamine D2 Receptor Affinity of 6-Chloro-3-piperidin-4-yl-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive literature search did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for the compound 6-Chloro-3-piperidin-4-yl-1H-indole at the dopamine D2 receptor. This document, therefore, serves as a detailed technical guide outlining the established methodologies used to determine such affinity and the relevant signaling pathways associated with the dopamine D2 receptor.

Introduction to Dopamine D2 Receptor Affinity

The dopamine D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a primary target for antipsychotic drugs and plays a crucial role in various neurological and psychiatric disorders.[1] Determining the binding affinity of a novel compound, such as this compound, for the D2 receptor is a critical step in the drug discovery process. Affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.[2]

Experimental Protocol: Determination of Dopamine D2 Receptor Affinity

The following sections detail a standard in vitro radioligand binding assay protocol to determine the Ki of a test compound (e.g., this compound) for the human dopamine D2 receptor.

Materials and Reagents

| Component | Description |

| Receptor Source | Membrane preparations from cell lines stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells). |

| Radioligand | A high-affinity D2 receptor radioligand, such as [3H]-Spiperone or [3H]-Raclopride. |

| Test Compound | This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions. |

| Non-specific Agent | A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol or Sulpiride) to determine non-specific binding. |

| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4. |

| Filtration Apparatus | A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI). |

| Scintillation Cocktail | A liquid cocktail for detecting radioactive decay. |

| Detection Instrument | A liquid scintillation counter. |

Experimental Workflow: Competitive Radioligand Binding Assay

A competitive binding assay measures the ability of an unlabeled test compound to displace a radioligand from the receptor. This allows for the calculation of the test compound's inhibition constant (Ki).

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure

-

Plate Setup : In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding : Add D2 receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and assay buffer.

-

Non-specific Binding (NSB) : Add D2 receptor membranes, the radioligand, and a saturating concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Competition : Add D2 receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).

-

-

Incubation : Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.

-

Filtration : Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing : Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection : Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding : For each concentration, calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding CPM.

-

Determine IC50 : Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand).

-

Calculate Ki : Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L] / Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the D2 receptor.

-

Dopamine D2 Receptor Signaling Pathways

The functional effects of a ligand binding to the D2 receptor are mediated through complex intracellular signaling cascades. D2 receptors primarily couple to the Gi/o family of G proteins, but can also signal through G protein-independent pathways involving β-arrestin.[1][3]

Canonical Gi/o-Protein-Dependent Signaling

This is the primary signaling pathway for D2 receptors.[4]

-

Activation : Binding of an agonist (like dopamine) to the D2 receptor induces a conformational change, activating the associated heterotrimeric Gi/o protein.

-

G Protein Dissociation : The G protein releases GDP and binds GTP, causing it to dissociate into its Gαi/o and Gβγ subunits.

-

Downstream Effects :

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]

-

The Gβγ subunit can directly modulate the activity of various effectors, including G protein-gated inwardly rectifying potassium (GIRK) channels (leading to membrane hyperpolarization) and voltage-gated calcium channels (inhibiting calcium influx).[1]

-

Caption: Canonical G-protein-dependent D2 receptor signaling.

Non-Canonical β-Arrestin-Dependent Signaling

Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins (primarily β-arrestin 2) can be recruited to the D2 receptor.[6] This interaction not only desensitizes G protein signaling but also initiates a distinct, G protein-independent signaling wave.[7][8]

-

Desensitization : β-arrestin binding sterically hinders further G protein coupling, effectively turning off the canonical pathway. It also promotes receptor internalization.

-

Scaffolding : β-arrestin acts as a scaffold protein, assembling signaling complexes that can include kinases like Akt and components of the MAPK/ERK pathway.[6][7] This can lead to the regulation of diverse cellular processes, including gene expression and cell survival, that are distinct from those controlled by the Gi/o pathway. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key area of modern pharmacology.[1]

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia | Semantic Scholar [semanticscholar.org]

- 8. pnas.org [pnas.org]

L-741,626: A Technical Guide to a Selective Dopamine D2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-741,626, a potent and selective antagonist of the dopamine D2 receptor. This document details its pharmacological profile, experimental protocols for its characterization, and the underlying signaling pathways, serving as a vital resource for researchers in neuroscience and drug development. L-741,626 is a valuable research tool for distinguishing the roles of D2 receptors from the closely related D3 and D4 subtypes in various physiological and pathological processes.[1]

Core Pharmacological Data

L-741,626 exhibits high affinity and selectivity for the human dopamine D2 receptor. Its pharmacological characteristics have been determined through a variety of in vitro and in vivo studies.

Binding Affinity and Functional Potency

The antagonist properties of L-741,626 are well-documented through radioligand binding assays and functional assays. The following tables summarize the key quantitative data for this compound.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Human Dopamine D2 | 2.4 | [2][3][4] |

| Human Dopamine D3 | 100 | [2][3][4] |

| Human Dopamine D4 | 220 | [2][3][4] |

| Functional Assay | Parameter | Value (nM) | Cell Line | Reference |

| Inhibition of quinpirole-stimulated mitogenesis | EC50 (D2) | 4.46 | CHO | [2] |

| Inhibition of quinpirole-stimulated mitogenesis | EC50 (D3) | 90.4 | CHO | [2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the fundamental experimental protocols used to characterize L-741,626.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of L-741,626 for dopamine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of L-741,626 for dopamine D2, D3, and D4 receptors.

Materials:

-

Membrane Preparations: Crude membrane fractions from cells stably expressing human dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat striatum).

-

Radioligand: Typically [³H]-methylspiperone or [³H]-spiperone, a high-affinity D2-like receptor antagonist.

-

Non-specific Binding Agent: A high concentration of a non-labeled antagonist, such as (+)-butaclamol (e.g., 1-10 µM), to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

L-741,626: A range of concentrations to generate a competition curve.

-

Glass Fiber Filters: For separating bound and free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of L-741,626. For total binding, omit L-741,626. For non-specific binding, add the non-specific binding agent.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]

cAMP Functional Assay

cAMP functional assays are used to determine the functional potency (EC50) of L-741,626 as a D2 receptor antagonist.

Objective: To measure the ability of L-741,626 to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the D2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor and a system to measure cAMP (e.g., CHO or HEK293 cells).

-

Agonist: A D2 receptor agonist, such as quinpirole.

-

L-741,626: A range of concentrations to generate a dose-response curve.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or GloSensor).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) inhibitor: Such as IBMX, to prevent the degradation of cAMP.

Procedure:

-

Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of L-741,626 for a specific period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the D2 receptor agonist (typically the EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the L-741,626 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of L-741,626 that produces 50% of its maximal inhibitory effect.

In Vivo Locomotor Activity Assay

In vivo studies in animal models are essential to understand the physiological effects of L-741,626.

Objective: To assess the effect of L-741,626 on spontaneous or drug-induced locomotor activity in rodents.

Materials:

-

Animals: Male or female rats (e.g., Sprague-Dawley) or mice.

-

L-741,626: Dissolved in an appropriate vehicle (e.g., saline or DMSO/saline mixture).

-

Locomotor Activity Chambers: Automated chambers equipped with infrared beams to track movement.

-

Syringes and Needles: For drug administration.

Procedure:

-

Acclimation: Acclimate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration: Administer L-741,626 via a specific route (e.g., intraperitoneal, i.p.) at various doses. A vehicle control group should also be included.

-

Data Collection: Immediately after injection, place the animals back into the locomotor activity chambers and record their activity for a defined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data by comparing the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). This will reveal whether L-741,626 has an effect on locomotor activity.[6][7][8]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying D2 receptor antagonism is fundamental. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10] D2 receptors can also signal through G-protein independent pathways, often involving β-arrestin.[11]

References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 6-Chloro-3-piperidin-4-yl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and comprehensive structural analysis for the compound 6-Chloro-3-piperidin-4-yl-1H-indole. Due to the limited availability of direct published data for this specific molecule, this document outlines a robust and scientifically sound protocol based on established chemical principles, including the Fischer indole synthesis, and predictive analysis derived from closely related analogues.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved via a two-step process. The core indole structure is first constructed using the Fischer indole synthesis, a reliable method for forming indoles from arylhydrazines and ketones.[1][2] This is followed by the deprotection of the piperidine nitrogen to yield the final product.

The proposed pathway involves:

-

Step 1: Fischer Indole Synthesis. Reaction of (4-chlorophenyl)hydrazine with N-Boc-4-piperidone under acidic conditions to form the protected intermediate, tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate.

-

Step 2: Boc Deprotection. Removal of the tert-butyloxycarbonyl (Boc) protecting group using a strong acid to yield the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate

-

Reagents and Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Glacial acetic acid

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) is stirred in glacial acetic acid.

-

tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 118 °C) and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to yield the pure protected indole intermediate.

-

Step 2: Synthesis of this compound

-

Reagents and Materials:

-

tert-butyl 4-(6-chloro-1H-indol-3-yl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

The product from Step 1 is dissolved in dichloromethane.

-

Trifluoroacetic acid (5-10 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until TLC indicates the complete consumption of the starting material.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

-

Visualization of Synthetic Workflow

Structural Analysis

The structural confirmation of the synthesized this compound relies on a combination of modern spectroscopic techniques.

Data Presentation

The following tables summarize the key physical and predicted spectroscopic data for the target compound.

Table 1: Physical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₃H₁₅ClN₂ |

| Molecular Weight | 234.73 g/mol |

| Monoisotopic Mass | 234.0924 g/mol |

| Predicted HRMS (ESI) [M+H]⁺ | m/z 235.0999 |

| Appearance | Predicted to be an off-white to pale solid |

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Predictions are based on analysis of analogous structures.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Indole, H-1) | ~11.0 | br s | - |

| H-2 | ~7.25 | d | ~2.5 |

| H-4 | ~7.60 | d | ~8.5 |

| H-5 | ~6.95 | dd | ~8.5, 2.0 |

| H-7 | ~7.50 | d | ~2.0 |

| H-4' (Piperidine) | ~2.90 | m | - |

| H-2'ax, H-6'ax | ~3.20 | m | - |

| H-2'eq, H-6'eq | ~2.80 | m | - |

| H-3'ax, H-5'ax | ~2.00 | m | - |

| H-3'eq, H-5'eq | ~1.80 | m | - |

| NH (Piperidine) | Variable (broad) | br s | - |

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Predictions are based on analysis of analogous structures.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~123.5 |

| C-3 | ~114.0 |

| C-3a | ~126.0 |

| C-4 | ~120.5 |

| C-5 | ~120.0 |

| C-6 | ~125.5 |

| C-7 | ~112.5 |

| C-7a | ~135.0 |

| C-4' (Piperidine) | ~32.0 |

| C-2', C-6' | ~45.0 |

| C-3', C-5' | ~31.0 |

Visualization of Structural Analysis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of L-741,626

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-741,626, a potent and selective D₂ dopamine receptor antagonist. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced research.

Core Physicochemical and Pharmacological Data

L-741,626 is a well-characterized research compound used extensively to study the role of the D₂ dopamine receptor in the central nervous system.[1] Its chemical and physical properties are crucial for designing and interpreting experimental results.

Identification and Chemical Structure

| Identifier | Value |

| IUPAC Name | 3-[[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl]-1H-indole |

| CAS Number | 81226-60-0[2] |

| Chemical Formula | C₂₀H₂₁ClN₂O[2] |

| Molecular Weight | 340.85 g/mol [2] |

| Appearance | White to off-white solid |

Physicochemical Properties

The following table summarizes key physicochemical properties of L-741,626. Experimentally determined values are provided where available. Predicted values, generated through computational modeling, are included to provide a more complete profile and are explicitly noted.

| Property | Value | Source |

| Melting Point | 203.5 °C | Predicted |

| Boiling Point | 533.4 °C at 760 mmHg | Predicted |

| pKa | Basic: 8.68; Acidic: 13.62 | Predicted |

| logP | 3.85 | Predicted |

| Purity | ≥98% (by HPLC)[2] | Experimental |

Solubility Profile

L-741,626 exhibits solubility in various organic solvents, which is a critical consideration for the preparation of stock solutions and in vivo formulations.

| Solvent | Maximum Concentration |

| DMSO | ~50 mg/mL (~147 mM)[3] |

| Ethanol | ~34 mg/mL (~100 mM) |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[3] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[3] |

| In Vivo Formulation 3 | ≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil[3] |

Pharmacological Profile: Receptor Binding Affinity

L-741,626 is distinguished by its high affinity for the D₂ receptor and its selectivity over other dopamine receptor subtypes.[2]

| Receptor Subtype | Binding Affinity (Kᵢ) |

| Dopamine D₂ | 2.4 nM[2] |

| Dopamine D₃ | 100 nM[2] |

| Dopamine D₄ | 220 nM[2] |

Signaling Pathway and Mechanism of Action

L-741,626 functions as a competitive antagonist at the dopamine D₂ receptor. D₂ receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o pathway. Upon activation by dopamine, the D₂ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626 blocks this signaling cascade by preventing dopamine from binding to the receptor.

Caption: Mechanism of L-741,626 as a D₂ receptor antagonist.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible investigation of L-741,626. The following sections outline standard protocols for determining key physicochemical and pharmacological parameters.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of L-741,626.

-

Preparation: Add an excess amount of solid L-741,626 to a vial containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation (e.g., 15,000 x g for 20 minutes) followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent (e.g., mobile phase for HPLC). Determine the concentration of L-741,626 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility by correcting the measured concentration for the dilution factor. The result is typically expressed in µg/mL or µM.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general workflow for assessing the purity of a sample of L-741,626.

Caption: General workflow for HPLC purity analysis.

Methodological Details:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation.

-

Standard and Sample Preparation: Prepare a standard solution of L-741,626 of known concentration in the mobile phase. Prepare the sample to be tested at a similar concentration.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where L-741,626 has significant absorbance (e.g., determined by UV scan).

-

Run Time: Sufficiently long to allow for the elution of the main peak and any potential impurities.

-

-

Data Analysis:

-

Inject the standard and sample solutions.

-

Record the chromatograms.

-

Integrate the area of the main peak corresponding to L-741,626 and any impurity peaks.

-

Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

-

Protocol 3: D₂ Receptor Binding Affinity (Radioligand Competition Assay)

This protocol determines the binding affinity (Kᵢ) of L-741,626 for the D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D₂ receptor (e.g., CHO cells stably transfected with the human D₂ receptor, or rat striatum tissue). Homogenize the source material in an ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A serial dilution of L-741,626 (the competitor).

-

A fixed concentration of a suitable D₂ receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), typically at a concentration close to its Kₔ value.

-

The prepared receptor membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the receptor-bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Counting: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of a known D₂ antagonist (e.g., unlabeled haloperidol).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of L-741,626 that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

References

- 1. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Chloro-3-piperidin-4-yl-1H-indole on Dopamine Pathways

Disclaimer

The following technical guide details the putative mechanism of action for 6-Chloro-3-piperidin-4-yl-1H-indole. As of the date of this document, specific experimental data for this exact molecule is not available in the referenced literature. The information presented herein is a scientifically informed projection based on the pharmacological data of structurally analogous compounds, including various chloro-substituted indoles and molecules featuring a piperidinyl-indole core. This guide is intended for research and drug development professionals and should be interpreted as a hypothetical framework for further investigation.

Introduction

This document outlines the hypothesized mechanism of action of the novel compound, this compound, on central nervous system dopamine pathways. Based on structure-activity relationship (SAR) studies of similar chemical scaffolds, this compound is projected to be a ligand for the D2-like family of dopamine receptors (D2, D3, and D4). The presence of the 6-chloro-indole moiety, coupled with the 3-piperidin-4-yl substitution, suggests a potential for high affinity and selectivity, particularly for the D4 receptor subtype. Understanding this putative mechanism is crucial for guiding future research and development of this compound for potential therapeutic applications in neurological and psychiatric disorders.

Putative Pharmacological Profile

Based on the analysis of structurally related compounds, this compound is likely to act as an antagonist or a partial agonist at dopamine D2-like receptors. The D2-like family of receptors, which includes the D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).

Binding Affinity at Dopamine Receptors

The binding affinity of a compound for its receptor is a critical determinant of its potency. For structurally similar indole and piperidine derivatives, binding affinities are typically determined through competitive radioligand binding assays. The data for several analogous compounds are summarized below. It is hypothesized that this compound would exhibit a similar affinity profile, with a potential for high D4 selectivity.

| Compound Class | Specific Compound Example | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity | Reference |

| Chloro-substituted Pyridine | Compound 5d | 830 ± 158 | - | 4.85 ± 0.570 | 171-fold | - | [1] |

| Azaindole Derivatives | Compound 10d | - | - | 2.0 | - | - | [2] |

| 4-Heterocyclylpiperidines | Compound 36 | >500-fold selectivity vs D4 | >200-fold selectivity vs D4 | Nanomolar antagonist | >500-fold | >200-fold | [3] |

| Benzyloxy Piperidines | Compound 8w | - | - | 165 | >30-fold vs other DA receptors | >30-fold vs other DA receptors | [4] |

Note: The table presents data from structurally related but distinct molecules to infer the potential properties of this compound.

Downstream Signaling Pathways

As a putative D2-like receptor ligand, this compound is expected to modulate downstream signaling pathways primarily through the Gαi/o protein. The canonical pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. However, D2-like receptors can also signal through G-protein-independent pathways, such as those involving β-arrestin.

G-Protein Dependent Signaling

Upon binding of an agonist, D2-like receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, preventing the conversion of ATP to cAMP. A reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent alterations in the phosphorylation state of numerous downstream targets. As a potential antagonist, this compound would block dopamine-induced inhibition of adenylyl cyclase.

β-Arrestin Mediated Signaling

In addition to G-protein signaling, D2-like receptors are also regulated by β-arrestins. Following agonist-induced receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only desensitizes the G-protein response but also initiates a separate wave of signaling by acting as a scaffold for various signaling proteins, including components of the MAPK/ERK pathway. Some compounds exhibit functional selectivity or "biased agonism," preferentially activating either the G-protein or the β-arrestin pathway. The functional profile of this compound in this regard would need to be experimentally determined.

Caption: Putative signaling pathways of D2-like receptors modulated by dopamine and this compound.

Experimental Protocols

To definitively characterize the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of the compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine receptor subtype of interest.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is prepared.

-

Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]N-methylspiperone for D2-like receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assays

-

Objective: To determine the functional effect (antagonism, partial agonism, or inverse agonism) of the compound on Gαi-mediated signaling.

-

Methodology:

-

Cell Culture: Cells expressing the dopamine receptor of interest are cultured and plated in multi-well plates.

-

cAMP Accumulation: The cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Agonist/Antagonist Treatment:

-

Agonist mode: Cells are treated with increasing concentrations of the test compound to see if it inhibits forskolin-stimulated cAMP accumulation.

-

Antagonist mode: Cells are treated with a fixed concentration of a known dopamine agonist (e.g., quinpirole) in the presence of increasing concentrations of the test compound.

-

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax or Imax).

-

Caption: A typical experimental workflow for characterizing the pharmacological profile of a novel CNS compound.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of structurally related compounds allows for the formulation of a strong hypothetical mechanism of action. This compound is putatively a high-affinity ligand for D2-like dopamine receptors, with a likely profile as an antagonist or partial agonist and a potential for D4 receptor selectivity. Its primary mode of action is expected to be the modulation of the adenylyl cyclase/cAMP signaling cascade, with a possible role in β-arrestin-mediated pathways. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of this hypothesized mechanism. Further research is warranted to fully elucidate the pharmacological profile of this promising compound.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of L-741,626 biological activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of L-741,626, a potent and selective antagonist of the dopamine D2 receptor. The information presented herein is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and further investigating the characteristics of this compound.

L-741,626 is a valuable pharmacological tool for distinguishing D2 receptor-mediated responses from those of other dopamine receptor subtypes, particularly the closely related D3 and D4 receptors. Its selectivity has made it instrumental in studying the roles of these specific receptors in various physiological and pathological processes.

Quantitative Analysis of Biological Activity

The biological activity of L-741,626 has been quantified through various in vitro assays, primarily focusing on its binding affinity and functional antagonism at human dopamine receptors.

Radioligand Binding Affinity

The affinity of L-741,626 for dopamine D2, D3, and D4 receptors is typically determined through competitive radioligand binding assays. These experiments measure the concentration of L-741,626 required to displace a specific radiolabeled ligand from the receptor, expressed as the inhibitor constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2) |

| Dopamine D2 | 2.4[1][2] | - |

| Dopamine D3 | 100[1][2] | ~42 |

| Dopamine D4 | 220[1][2] | ~92 |

Table 1: Binding Affinity (Ki) of L-741,626 at Human Dopamine Receptors.

Functional Antagonist Potency

The functional antagonist activity of L-741,626 is assessed by its ability to inhibit the cellular response induced by a dopamine receptor agonist, such as quinpirole. The half-maximal effective concentration (EC50) represents the concentration of L-741,626 that elicits 50% of its maximal inhibitory effect.

| Receptor Subtype | EC50 (nM) |

| Dopamine D2 | 4.46[1][2] |

| Dopamine D3 | 90.4[1][2] |

Table 2: Functional Antagonist Potency (EC50) of L-741,626 in a Mitogenesis Assay.[1][2]

Key Experimental Methodologies

Detailed protocols for the primary in vitro assays used to characterize L-741,626 are provided below.

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol outlines a competitive binding assay to determine the Ki of L-741,626 at dopamine D2, D3, and D4 receptors expressed in Chinese Hamster Ovary (CHO) cell membranes.

Materials:

-

CHO cell membranes expressing human dopamine D2, D3, or D4 receptors

-

Radioligand (e.g., [3H]-Spiperone)

-

L-741,626

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding determinator (e.g., 10 µM haloperidol)

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the target receptor in an ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in a suitable buffer for storage at -80°C. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-741,626 in the assay buffer. Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-specific ligand).

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Mitogenesis Assay for Antagonist Activity

This protocol describes a functional assay to measure the ability of L-741,626 to inhibit the proliferation (mitogenesis) of CHO cells stimulated by the dopamine agonist quinpirole.

Materials:

-

CHO cells stably transfected with human dopamine D2 or D3 receptors

-

Cell culture medium (e.g., DMEM/F12) supplemented with serum

-

Quinpirole

-

L-741,626

-

[3H]-Thymidine or other proliferation assay reagent (e.g., MTT, resazurin)

-

96-well cell culture plates

-

Cell harvester (if using [3H]-Thymidine)

-

Scintillation counter or plate reader

Procedure:

-

Cell Seeding: Seed the transfected CHO cells into 96-well plates and allow them to adhere and grow for 24-48 hours.

-

Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to the experiment.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of L-741,626 for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Add a fixed concentration of quinpirole to the wells (except for the basal control wells) and incubate for a period that allows for a measurable mitogenic response (e.g., 24-48 hours).

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: Add [3H]-Thymidine to the wells for the final few hours of incubation. Harvest the cells onto filter mats, and measure the incorporated radioactivity using a scintillation counter.

-

Colorimetric/Fluorometric Assays: Add the appropriate reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Normalize the data to the response of quinpirole alone (100%) and the basal (unstimulated) response (0%). Plot the percentage of inhibition against the logarithm of the L-741,626 concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizing Molecular Interactions and Processes

To better illustrate the concepts discussed, the following diagrams visualize the D2 receptor signaling pathway and the experimental workflows.

Dopamine D2 Receptor Signaling Pathway with L-741,626 Antagonism.

Workflow for Radioligand Binding Assay.

Workflow for Functional Mitogenesis Assay.

References

Pharmacological Profile of 6-Chloro-3-piperidin-4-YL-1H-indole: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, detailed pharmacological data for the specific compound 6-Chloro-3-piperidin-4-YL-1H-indole (CAS: 180160-78-5) remains unpublished. While this particular molecule is commercially available for laboratory use, no in-depth studies detailing its mechanism of action, binding affinities, functional assays, or in vivo efficacy are present in the public domain.

This technical guide, therefore, serves to highlight the absence of specific pharmacological information for this compound and to provide a broader context by examining the pharmacological profiles of structurally related indole and piperidine derivatives. This information may offer insights into the potential biological activities of the target compound for researchers and drug development professionals.

Related Indole and Piperidine Derivatives and Their Biological Activities

The indole and piperidine moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. Research on derivatives sharing structural similarities with this compound reveals a diverse range of pharmacological activities.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles has been investigated for their potential as antimalarial agents.[1] Based on a hit from a high-throughput whole-cell screen against Plasmodium falciparum, a library of thirty-eight compounds was synthesized and evaluated.[1] The structure-activity relationship (SAR) studies indicated that the 3-piperidin-4-yl-1H-indole core is sensitive to modifications at the N-piperidinyl position.[1] However, one lead compound with promising antimalarial activity against both drug-sensitive and resistant strains (EC50 values ~3 μM) was identified, demonstrating selectivity for the malaria parasite and no cross-resistance with chloroquine.[1]

Cholinesterase Inhibition

Derivatives of 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones have been synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the in vivo mapping of AChE.[2] Despite demonstrating potent in vitro anti-AChE activities, in vivo studies in mice showed nonspecific binding in brain regions, suggesting these specific radioligands may not be suitable for their intended imaging purpose.[2] Another study on piperidine derivatives highlighted their potential as butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease.[3]

Anticancer Properties

Piperidine-containing compounds have been explored for their therapeutic potential in oncology.[4] A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and shown to reduce the growth of several hematological cancer cell lines.[4] These compounds were found to increase the mRNA expression of apoptosis-promoting genes, p53 and Bax.[4]

Other Activities

The broader family of indole derivatives exhibits a vast range of biological effects. These include:

-

Modulation of Gut Microbiota and Inflammation: Indole, a metabolite produced by gut bacteria, has been shown to alleviate liver inflammation and play a role in glucose homeostasis by enhancing GLP-1 secretion.[5][6]

-

Tubulin Inhibition: Certain indole derivatives containing a sulfonamide scaffold have been identified as potential tubulin polymerization inhibitors with antiproliferative activity against various human cancer cell lines.[7]

-

Receptor Agonism and Antagonism: Structurally distinct indole-piperidine compounds have been developed as potent and selective agonists for the farnesoid X receptor (FXR) for treating dyslipidemia, and as inverse agonists for the 5-hydroxytryptamine(2A) (5-HT2A) receptor with potential antipsychotic applications.[8][9]

Future Directions

The absence of pharmacological data for this compound presents an opportunity for future research. Given the diverse biological activities of related compounds, a systematic evaluation of this molecule is warranted. Initial studies could focus on:

-

In silico screening: Predicting potential biological targets based on its chemical structure.

-

In vitro binding and functional assays: Screening against a panel of common drug targets, such as G-protein coupled receptors, ion channels, and kinases.

-

Phenotypic screening: Assessing its effects in cell-based models of various diseases, including cancer, infectious diseases, and neurological disorders.

Such investigations would be crucial in elucidating the pharmacological profile of this compound and determining its potential as a chemical probe or a starting point for drug discovery programs.

References

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gut microbiota metabolite indole alleviates liver inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The D2 Antagonist L-741,626: A Technical Overview of ADME Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While L-741,626 is a well-characterized and selective D2 dopamine receptor antagonist widely used in neuroscience research, comprehensive public data on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are limited. This guide provides an in-depth overview of the standard experimental protocols used to characterize such a compound and presents the available binding affinity data for L-741,626. The methodologies described herein represent the industry-standard approach to evaluating the ADME profile of a central nervous system (CNS) drug candidate.

Introduction

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, with significantly lower affinity for the D3 and D4 receptor subtypes.[1] Its selectivity has made it a valuable pharmacological tool for elucidating the role of D2 receptors in various physiological and pathological processes.[1] Understanding the ADME properties of a CNS compound like L-741,626 is critical for interpreting in vivo experimental results and for any potential therapeutic development. This document outlines the key in vitro and in vivo assays employed to determine these properties.

Data Presentation

The most consistently reported quantitative data for L-741,626 is its binding affinity for dopamine receptor subtypes. This information is crucial for understanding its potency and selectivity.

| Receptor Subtype | Ki (nM) | Reference |

| Human D2 | 2.4 | [2] |

| Human D3 | 100 | [2] |

| Human D4 | 220 | [2] |

| Rat D2 | ~1.0 (IC50) | [3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for assessing the ADME properties of a CNS drug candidate such as L-741,626.

Absorption: Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the gold standard in vitro method for predicting human intestinal absorption of orally administered drugs.[4][5][6]

Methodology:

-

Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are seeded onto a semi-permeable membrane of a transwell insert and cultured for 21-25 days. During this period, the cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).

-

Permeability Assessment:

-

The test compound (L-741,626) is added to the apical (AP) side of the monolayer (simulating the intestinal lumen).

-

Samples are collected from the basolateral (BL) side (simulating the blood) at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).

-

-

Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Plasma protein binding (PPB) determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.[7][8]

Methodology:

-

Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma (with the test compound) from a chamber containing a protein-free buffer.

-

Equilibrium: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

Sample Collection: Samples are taken from both the plasma and buffer chambers.

-

Quantification: The concentration of the drug in both samples is measured by LC-MS/MS.

-

Data Analysis: The percentage of unbound drug is calculated. A high percentage of binding can limit the free drug available to cross the blood-brain barrier.

Metabolism: Metabolic Stability (Human Liver Microsomes)

This in vitro assay predicts the rate of metabolism of a drug by cytochrome P450 (CYP450) enzymes in the liver.[9][10]

Methodology:

-

Incubation: The test compound is incubated with human liver microsomes (HLMs) and the cofactor NADPH (to initiate the metabolic reaction) at 37°C.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Quantification: The concentration of the parent drug remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism.

Distribution: Brain Penetration (In Vivo Study)

Assessing the ability of a compound to cross the blood-brain barrier (BBB) is critical for CNS drugs. This is often evaluated in preclinical animal models.

Methodology:

-

Animal Dosing: The compound is administered to rodents (e.g., rats or mice) at a defined dose and route (e.g., intravenous or intraperitoneal).

-

Sample Collection: At a specific time point post-dosing, blood and brain tissue are collected.

-

Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.

-

Quantification: The concentration of the drug in both plasma and brain homogenate is measured by LC-MS/MS.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated. A Kp > 1 suggests good brain penetration. For a more accurate measure of unbound drug in the brain, the unbound brain-to-plasma ratio (Kp,uu) can be determined by correcting for plasma and brain tissue binding.

Mandatory Visualizations

Signaling Pathway

Caption: D2 receptor signaling pathway and the antagonistic action of L-741,626.

Experimental Workflows

Caption: Experimental workflow for the Caco-2 permeability assay.

Caption: Experimental workflow for the metabolic stability assay using human liver microsomes.

Conclusion

References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caco-2 Permeability | Evotec [evotec.com]

- 6. enamine.net [enamine.net]

- 7. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

Uncharted Territory: The Therapeutic Potential of 6-Chloro-3-piperidin-4-YL-1H-indole Remains Largely Unexplored

For Immediate Release

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Similarly, the piperidine moiety is a common feature in centrally active pharmaceuticals, contributing to favorable pharmacokinetic profiles. The combination of these two pharmacophores in 6-Chloro-3-piperidin-4-YL-1H-indole, along with the presence of a chlorine atom which can influence metabolic stability and binding interactions, suggests a compound of potential interest for drug discovery.

Structurally related compounds based on the 3-(piperidin-4-yl)-1H-indole core have been the subject of some investigation. Research into this general scaffold has indicated potential applications in areas such as antimalarial drug development and as antagonists for the C-C chemokine receptor 3 (CCR3), a target for inflammatory diseases like asthma. Furthermore, other chlorinated piperidine derivatives have been explored for their potential as anticancer agents.

However, it is crucial to note that these findings pertain to analogues and not to this compound itself. The specific substitution of a chlorine atom at the 6-position of the indole ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby leading to a unique biological activity profile that cannot be reliably extrapolated from its relatives.

At present, a thorough search of scientific databases and patent literature does not yield specific studies detailing the synthesis, biological evaluation, or therapeutic applications of this compound. Consequently, quantitative data on its efficacy, detailed experimental protocols for its study, and elucidation of any associated signaling pathways are not available.

This lack of specific data highlights an opportunity for new research initiatives. The synthesis and subsequent biological screening of this compound could uncover novel therapeutic potential. A logical first step for researchers would be to perform a series of in vitro screening assays against a diverse panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in key pathological pathways.

Below is a conceptual workflow that could guide initial exploratory studies into this compound.

The scientific community is encouraged to undertake the synthesis and biological evaluation of this and other under-investigated compounds to unlock their potential therapeutic value. Future research in this area could provide valuable insights and potentially lead to the development of new medicines.

An In-depth Technical Guide to 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS Number: 185255-74-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound with the CAS number 185255-74-7. It is structurally characterized by a chlorinated indole ring linked to a piperidine moiety. The hydrochloride salt form suggests its potential for use in pharmaceutical formulations.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 185255-74-7 | Vendor Information |

| Chemical Name | 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride | Vendor Information |

| Molecular Formula | C₁₃H₁₆Cl₂N₂ | |

| Molecular Weight | 271.19 g/mol | |

| Physical Form | Yellow solid | |

| Purity | ≥96% | |

| InChI | 1S/C13H15ClN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |

| InChIKey | GQZLDYVHUMHYGF-UHFFFAOYSA-N | |

| SMILES | Clc1ccc2c(c1)[nH]cc2C1CCNCC1.Cl |

Structure

The chemical structure of 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride consists of a 6-chloroindole core substituted at the 3-position with a piperidin-4-yl group.

Diagram 1: Chemical Structure of 6-Chloro-3-(piperidin-4-yl)-1H-indole

Caption: 2D structure of the 6-Chloro-3-(piperidin-4-yl)-1H-indole cation.

Synthesis and Experimental Protocols

A general synthetic approach could involve:

-

Synthesis of a 6-chloroindole precursor: This could be achieved through various established methods for indole synthesis, starting from a correspondingly substituted aniline derivative.

-

Introduction of the piperidine moiety: This can be accomplished through a Friedel-Crafts type reaction with a suitable piperidine synthon or a multi-step sequence involving the formation of a side chain at the 3-position of the indole, which is then elaborated into the piperidine ring.

-

Formation of the hydrochloride salt: The final free base is treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

Diagram 2: Generalized Synthetic Workflow

Caption: A potential synthetic route for the target compound.

Biological Activity and Signaling Pathways

There is currently no specific, publicly available information detailing the biological activity, pharmacological profile, or mechanism of action for 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride. The indole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 3-(piperidin-4-yl) substituent is also common in various centrally active agents.

General biological activities of related indole derivatives include, but are not limited to:

-

Antimicrobial and antifungal properties.[1]

-

Antiparasitic activity.[1]

-

Potential as FXR agonists for treating dyslipidemia.[2]

Without specific experimental data, any discussion of signaling pathways would be purely speculative.

Diagram 3: Logical Relationship for Investigating Biological Activity

Caption: A typical workflow for drug discovery research.

Analytical Methods

Standard analytical techniques would be employed for the characterization and quality control of 6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride.

Table 2: Potential Analytical Methodologies

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Elemental Analysis | Confirmation of elemental composition. |

Detailed spectral data (NMR, IR, MS) for this specific compound are not publicly available beyond vendor-supplied information. The interpretation of such data would be crucial for confirming the structure and purity of synthesized batches.

Conclusion

6-Chloro-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical entity with potential for further investigation in drug discovery and development, given its structural motifs. However, a comprehensive understanding of its properties, synthesis, and biological activity is hampered by the limited amount of publicly accessible data. Further research and publication of experimental results are necessary to fully characterize this compound and explore its therapeutic potential. Researchers interested in this molecule would likely need to perform de novo synthesis and a full suite of characterization and biological evaluation studies.

References

Methodological & Application

Application Notes and Protocols for Radioligand Binding Assay with L-741,626

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,626 is a potent and selective antagonist for the dopamine D2 receptor, demonstrating significant selectivity over the D3 and D4 receptor subtypes.[1][2][3][4] This selectivity makes it an invaluable tool in neuroscience research, particularly for differentiating the physiological and pathological roles of D2 receptors from other closely related dopamine receptor subtypes.[4] Radioligand binding assays are a fundamental technique to characterize the interaction of ligands like L-741,626 with their target receptors. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of the unlabeled ligand. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the Ki of L-741,626 for the dopamine D2 receptor.

Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[5][6] D2-like receptors, the target of L-741,626, typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Data Presentation

The binding affinity of L-741,626 for human dopamine D2, D3, and D4 receptors has been determined through various radioligand binding and functional assays. The data presented below is a summary of reported values from the literature.

| Ligand | Receptor Subtype | Reported Ki (nM) | Reported EC50 (nM) |

| L-741,626 | Human D2 | 2.4, 11.2 | 4.46 |

| L-741,626 | Human D3 | 100 | 90.4 |

| L-741,626 | Human D4 | 220 | - |

Table 1: Binding affinities (Ki) and functional potencies (EC50) of L-741,626 for human dopamine receptor subtypes. Data compiled from multiple sources.[1][3]

Signaling Pathway

The binding of an antagonist like L-741,626 to the dopamine D2 receptor blocks the receptor's interaction with its endogenous ligand, dopamine. This prevents the activation of the associated Gαi/o protein, thereby inhibiting the downstream signaling cascade that leads to the inhibition of adenylyl cyclase.

Dopamine D2 Receptor Signaling Pathway Blockade by L-741,626.

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing dopamine D2 receptors, suitable for use in radioligand binding assays.

Materials:

-

Cells expressing dopamine D2 receptors or tissue rich in D2 receptors (e.g., striatum)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4[6]

-

Dounce homogenizer or polytron

-

High-speed refrigerated centrifuge

Procedure:

-

Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.

-

Homogenize the sample using a Dounce homogenizer (10-20 strokes) or a polytron on a low setting.[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[6]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20-30 minutes at 4°C to pellet the membranes.[7][8]

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Wash Buffer.

-

Repeat the centrifugation step (step 4).

-

Resuspend the final pellet in Assay Buffer (see below) or a buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[8][9]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Competitive Radioligand Binding Assay for L-741,626

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of L-741,626. This assay measures the ability of unlabeled L-741,626 to displace a specific radioligand from the D2 receptors. A common radioligand for D2 receptors is [3H]spiperone or [3H]n-methylspiperone.[5][7][10]

Materials:

-

Dopamine D2 receptor-containing membranes

-

Radioligand (e.g., [3H]spiperone)

-

L-741,626

-

Non-specific binding determinator (e.g., 10 µM haloperidol or 4 µM (+)-butaclamol)[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, and 0.025% ascorbic acid.[10]

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI)

-

Cell harvester

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Experimental Workflow Diagram:

Workflow for the Competitive Radioligand Binding Assay.

Procedure:

-

Prepare serial dilutions of L-741,626 in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay Buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation.[6]

-